2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
Description
2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride is a spirocyclic compound featuring a triazole core and a cyclopropyl substituent. Its structural uniqueness lies in the spirojunction at the 4,5-position of the decane ring, which confers conformational rigidity.
Properties
IUPAC Name |
2-cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c14-9-10(3-5-11-6-4-10)13-8(12-9)7-1-2-7;/h7,11H,1-6H2,(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBAULIBLAZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3(CCNCC3)C(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774895-85-0 | |
| Record name | 1,3,8-Triazaspiro[4.5]dec-1-en-4-one, 2-cyclopropyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774895-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a cyclopropyl ketone.
Introduction of the Triaza Group: The triaza group is introduced via a nucleophilic substitution reaction, where a triazine derivative reacts with the spirocyclic intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. However, the cyclobutyl derivative was discontinued, possibly due to synthetic challenges or inferior pharmacokinetics .
- Aliphatic vs. Aromatic Substituents : The ethyl-methyl analogue (CAS 1707602-32-1) exhibits lower molecular weight (231.72 vs. 241.73–306.83) and higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The methoxyphenyl derivative (CAS 1707602-59-2) introduces aromaticity and hydrogen-bonding capacity, likely tailored for targeting enzymes or receptors with aromatic binding pockets .
Biological Activity
- Chemical Name: 2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- CAS Number: 1779125-98-2
- Molecular Formula: CHClNO
- Molecular Weight: 243.73 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest the potential for this compound as a lead structure in the development of new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, it was found to inhibit cell proliferation effectively:
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neurological Effects
Recent investigations have suggested neuroprotective effects of the compound in animal models of neurodegenerative diseases. Notably, it demonstrated the ability to reduce oxidative stress markers and improve cognitive functions in mice subjected to induced neurotoxicity.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving the compound showed a significant reduction in infection rates compared to those treated with standard antibiotics.
Case Study 2: Cancer Treatment
In a preclinical study on tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size and enhanced survival rates. The study highlighted its potential as an adjunct therapy in cancer treatment regimens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
